(2-Pyridyl)dithiobimane

概要

説明

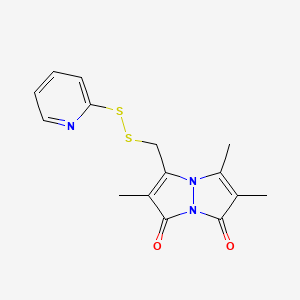

(2-Pyridyl)dithiobimane is a fluorescent sulfhydryl active reagent with the molecular formula C15H15N3O2S2 and a molecular weight of 333.43. This compound is primarily used in research settings for its fluorescent properties, which make it useful in various biochemical assays and studies .

科学的研究の応用

(2-Pyridyl)dithiobimane is widely used in scientific research due to its fluorescent properties. Some of its applications include:

Chemistry: Used as a fluorescent probe to study thiol-containing compounds and reactions.

Biology: Employed in the labeling of proteins and other biomolecules to study their interactions and functions.

Medicine: Utilized in the development of diagnostic assays and imaging techniques.

Industry: Applied in the manufacturing of fluorescent dyes and sensors for various analytical applications

Safety and Hazards

作用機序

Target of Action

The primary target of (2-Pyridyl)dithiobimane is thiol groups . Thiol groups are sulfur-containing functional groups found in many biological molecules, including proteins. They play crucial roles in protein structure, function, and regulation.

Mode of Action

This compound interacts with its targets by coupling to thiol groups . This interaction results in the formation of a covalent bond between the this compound molecule and the thiol group, leading to the modification of the target molecule.

Result of Action

The result of this compound’s action is the modification of proteins containing thiol groups . This modification can potentially alter the function of these proteins, leading to various molecular and cellular effects. The exact effects would depend on the specific proteins that are modified.

生化学分析

Biochemical Properties

(2-Pyridyl)dithiobimane plays a crucial role in biochemical reactions, particularly in coupling to thiols. It interacts with various enzymes, proteins, and other biomolecules through its sulfhydryl-reactive groups. The compound forms stable complexes with thiol-containing biomolecules, facilitating the study of protein-protein interactions, enzyme activities, and other biochemical processes . The nature of these interactions is primarily based on the formation of disulfide bonds, which are essential for maintaining the structural integrity and function of many proteins.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form disulfide bonds with thiol groups in proteins can alter protein function and stability, leading to changes in cellular activities . For example, this compound can affect the redox state of cells, impacting processes such as oxidative stress response and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with thiol groups in biomolecules. The compound’s disulfide linker is cleavable by thiol reagents, allowing it to report short-range interactions in proteins . This property makes this compound a valuable tool for studying enzyme inhibition or activation, binding interactions with biomolecules, and changes in gene expression. The compound’s fluorescence properties also enable real-time monitoring of these interactions in living cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under specific conditions, such as storage at -20°C and protection from light . Its stability and degradation can vary depending on the experimental conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of optimizing experimental parameters to maintain the compound’s efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function . At high doses, this compound may cause toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function. The compound’s ability to form disulfide bonds with thiol groups allows it to participate in redox reactions and other metabolic processes . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to form disulfide bonds with thiol groups in proteins can influence its activity and function within different cellular compartments . Studying the subcellular localization of this compound provides valuable insights into its role in cellular processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Pyridyl)dithiobimane involves the reaction of 2-pyridyl disulfide with bimane derivatives under controlled conditions. The reaction typically requires a solvent such as chloroform, dimethyl sulfoxide, or methanol, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in specialized chemical laboratories equipped to handle the synthesis of complex organic molecules. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .

化学反応の分析

Types of Reactions

(2-Pyridyl)dithiobimane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds.

Reduction: It can be reduced to break disulfide bonds, forming thiol groups.

Substitution: The pyridyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the fluorescent properties of the compound .

Major Products Formed

The major products formed from these reactions include various disulfide and thiol derivatives, depending on the specific reaction conditions and reagents used .

類似化合物との比較

Similar Compounds

Monobromobimane: Another fluorescent sulfhydryl reagent with similar applications in biochemical assays.

Dibromobimane: A related compound used for the detection of thiol groups in proteins and other biomolecules.

N-(1-Pyrene)maleimide: A fluorescent probe used for labeling thiol groups in proteins.

Uniqueness

(2-Pyridyl)dithiobimane is unique due to its specific pyridyl group, which enhances its reactivity with thiol groups and improves its fluorescent properties. This makes it particularly useful in applications requiring high sensitivity and specificity .

特性

IUPAC Name |

1,2,6-trimethyl-7-[(pyridin-2-yldisulfanyl)methyl]pyrazolo[1,2-a]pyrazole-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S2/c1-9-11(3)17-12(10(2)15(20)18(17)14(9)19)8-21-22-13-6-4-5-7-16-13/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMPZGOELHEYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=C(C(=O)N2C1=O)C)CSSC3=CC=CC=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652672 | |

| Record name | 2,3,6-Trimethyl-5-{[(pyridin-2-yl)disulfanyl]methyl}-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385398-64-1 | |

| Record name | 2,3,6-Trimethyl-5-{[(pyridin-2-yl)disulfanyl]methyl}-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Pyridyl)dithiobimane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does (2-pyridyl)dithiobimane interact with proteins and what structural information can be derived from this interaction?

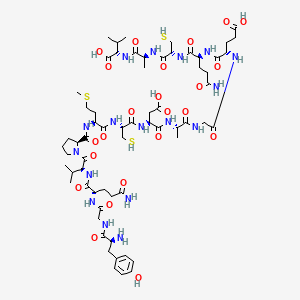

A1: this compound reacts specifically with cysteine residues in proteins. [] This reaction forms a stable fluorescent adduct. The fluorescence properties of the attached PDT-Bimane are sensitive to the local environment. Specifically, the researchers demonstrated that PDT-Bimane fluorescence is quenched by nearby tryptophan residues. [] By strategically introducing cysteine residues into a protein and measuring changes in fluorescence, researchers can deduce information about protein secondary structure and proximity between different regions of the protein. []

Q2: What advantages does this compound offer over other fluorescent probes for studying protein structure?

A2: this compound possesses several key advantages for protein structural analysis. Firstly, its specificity for cysteine allows for targeted labeling, minimizing background noise. [] Secondly, the ability to cleave the PDT-Bimane label using reducing agents allows researchers to confirm labeling specificity and accurately determine labeling efficiency. [] This reversibility is particularly valuable at low protein concentrations, where traditional methods struggle. Finally, the combination of these features makes this compound ideal for high-throughput studies of protein folding, interactions, and conformational changes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Ala17]-MCH](/img/no-structure.png)